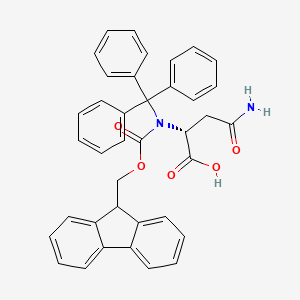

Fmoc-D-Asn(Trt)-OH

Description

Fmoc-D-Asn(Trt)-OH is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its structure includes:

- Fmoc (9-fluorenylmethoxycarbonyl): Protects the α-amino group, removable under basic conditions (e.g., 20% piperidine in DMF) .

- Trt (trityl): Protects the side-chain amide of asparagine, stable during Fmoc deprotection but cleaved by trifluoroacetic acid (TFA) .

- D-configuration: The non-natural enantiomer, often employed to enhance proteolytic stability or induce specific peptide conformations .

This compound is critical in synthesizing peptides with precise stereochemistry and functional group protection, particularly in drug discovery and bioengineering .

Properties

IUPAC Name |

(2R)-4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl(trityl)amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H32N2O5/c39-35(41)24-34(36(42)43)40(37(44)45-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)38(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H2,39,41)(H,42,43)/t34-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEAIJCJTJSTEDG-UUWRZZSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N(C(CC(=O)N)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N([C@H](CC(=O)N)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H32N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Asn(Trt)-OH typically involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps. The process often starts with the protection of the amino group using a fluorenylmethoxycarbonyl (Fmoc) group. This is followed by the introduction of the trityl group and subsequent coupling with the appropriate carboxylic acid derivative. The final step involves the deprotection of the Fmoc and trityl groups to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-Asn(Trt)-OH can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The amino and carboxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like acyl chlorides and anhydrides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Chemical Synthesis

Solid-Phase Peptide Synthesis (SPPS) : Fmoc-D-Asn(Trt)-OH is integral to SPPS, allowing for the construction of peptides with specific sequences. The Fmoc group can be removed under basic conditions (typically using piperidine), enabling the amino group to participate in further coupling reactions. The Trt group is removed using trifluoroacetic acid (TFA), facilitating selective deprotection during peptide assembly .

A. Chemistry

- Building Block for Complex Molecules : this compound serves as a foundational component for synthesizing more complex molecules, including cyclic peptides and peptidomimetics.

- Stability in Reactions : Its structure minimizes side reactions during peptide synthesis, particularly when activated with carbodiimide reagents .

B. Biology

- Protein Interaction Studies : This compound can be incorporated into peptides that mimic natural protein sequences, aiding in the study of protein-protein interactions and enzymatic activities .

- D-Peptides Research : D-peptides synthesized using this compound show increased resistance to proteolysis compared to their L-counterparts, making them valuable for studying protein stability and function within biological systems .

C. Medicine

- Drug Development : Peptides synthesized from this compound are explored for their therapeutic potential, including antimicrobial properties and enzyme inhibition capabilities. The structural features of these peptides allow for targeted interactions with specific biological pathways .

- Therapeutic Applications : Research indicates that D-peptides can exhibit unique binding affinities, making them candidates for novel drug development aimed at various diseases .

D. Industry

- Specialty Chemicals Production : In industrial applications, this compound can be used to create specialty chemicals and materials due to its unique properties that facilitate the synthesis of diverse compounds .

A. Peptide Synthesis Techniques

In a study published by Oxford Academic, researchers utilized this compound in the automated synthesis of peptides on TentaGel resin. The methodology involved activating the amino acid with HATU and DIPEA, followed by thorough washing and deprotection steps to ensure high purity of the synthesized peptides .

Research involving D-peptides synthesized from this compound demonstrated their potential as enzyme inhibitors and antimicrobial agents. These studies highlight the importance of D-asparagine residues in enhancing peptide stability and functionality within biological contexts .

Mechanism of Action

The mechanism of action of Fmoc-D-Asn(Trt)-OH involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity. This interaction can affect various cellular pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Enantiomeric Comparison: D vs. L Forms

| Property | Fmoc-D-Asn(Trt)-OH | Fmoc-L-Asn(Trt)-OH |

|---|---|---|

| Configuration | D-amino acid | L-amino acid (natural form) |

| Protease Resistance | High resistance to enzymatic degradation | Susceptible to proteolysis |

| Peptide Conformation | Promotes non-native turns and cyclization | Favors natural α-helical/β-sheet structures |

| Applications | Mirror-image peptides, stable therapeutics | Native peptide synthesis |

Key Findings :

Side-Chain Protecting Groups: Trt vs. Boc

Key Findings :

Amino Acid Specificity: Asparagine vs. Related Residues

Key Findings :

N-Methylated Derivatives

Resin Attachment Efficiency

Key Findings :

Stability and Impurity Profiles

| Compound | Common Impurities | Purity (%) |

|---|---|---|

| This compound | Trt-OH, Fmoc byproducts | >98 |

| N-Fmoc-Cys(Trt) | Trt-Cl, Fmoc-Cys₂ | ~98.5 |

Key Findings :

- Rigorous purification (RP-HPLC) is critical for minimizing side products in SPPS .

Biological Activity

Fmoc-D-Asn(Trt)-OH, or N-Fmoc-N4-trityl-D-asparagine, is a derivative of the amino acid asparagine, widely utilized in peptide synthesis due to its unique protective groups. This article delves into its biological activity, synthesis characteristics, and relevant case studies.

- Molecular Formula : C38H32N2O5

- Molecular Weight : 596.68 g/mol

- CAS Number : 180570-71-2

- Density : 1.3 ± 0.1 g/cm³

- Boiling Point : 858.1 ± 65.0 °C at 760 mmHg

Synthesis and Stability

This compound is synthesized using Fmoc solid-phase peptide synthesis (SPPS) techniques. The trityl (Trt) protecting group is crucial for preventing side reactions during peptide assembly, particularly dehydration of the amide side chain when activated with carbodiimide reagents . The trityl group can be removed using trifluoroacetic acid (TFA), typically within one hour at room temperature, although longer times may be necessary for N-terminal residues .

The biological activity of this compound primarily pertains to its role in peptide synthesis and the subsequent functionalities of the peptides it helps form. Asparagine residues are known to participate in various biological processes, including:

- Protein Folding : Asparagine plays a critical role in stabilizing protein structures through hydrogen bonding.

- Glycosylation : It serves as a site for N-linked glycosylation, influencing protein function and stability.

- Signal Transduction : Asparagine residues are involved in receptor-ligand interactions within cellular signaling pathways.

Case Studies

-

Peptide Drug Conjugates :

A study demonstrated that peptides synthesized using this compound exhibited enhanced solubility and reduced aggregation during synthesis compared to other protective groups. This led to the successful formulation of peptide-drug conjugates that showed improved cellular uptake and therapeutic efficacy against resistant cancer cell lines . -

Antimicrobial Peptides :

Research on antimicrobial peptides incorporating this compound revealed that the presence of asparagine enhanced the peptides' ability to disrupt bacterial membranes. The study highlighted that modifications at the asparagine position significantly affected antimicrobial potency, suggesting that the D-enantiomer could provide unique advantages in bioactivity .

Comparative Analysis of Protective Groups

The following table summarizes the performance of different protective groups used in peptide synthesis involving asparagine:

| Protective Group | Solubility | Cleavage Time | Aggregation Tendency | Yield |

|---|---|---|---|---|

| Trt | Moderate | 1-2 hours | High | Moderate |

| Dmcp | High | <1 hour | Low | High |

| Mbh | Low | 2+ hours | Moderate | Low |

Q & A

Q. What are the standard protocols for incorporating Fmoc-D-Asn(Trt)-OH into solid-phase peptide synthesis (SPPS)?

this compound is used in SPPS to introduce D-asparagine with a protected side chain. The Trt (trityl) group shields the asparagine amide during synthesis, preventing unintended side reactions. A typical protocol involves:

- Activation : Use coupling reagents like HBTU/HOBt or PyBOP with a base (e.g., DIPEA) in DMF .

- Coupling time : 30–60 minutes under nitrogen atmosphere to ensure efficient acylation.

- Deprotection : Remove the Fmoc group with 20% piperidine in DMF, leaving the Trt group intact for later cleavage .

- Quality control : Monitor coupling efficiency via Kaiser test or HPLC .

Q. How should this compound be stored to maintain stability for long-term research use?

- Storage temperature : Store at -20°C in a desiccator to prevent hydrolysis of the Trt group and Fmoc cleavage .

- Solubility : Pre-dissolve in DMSO (100 mg/mL) with sonication to avoid aggregation. Aliquot to minimize freeze-thaw cycles .

- Hygroscopicity : Handle under inert gas (e.g., argon) to reduce moisture absorption, which can degrade the compound .

Q. What analytical techniques are recommended for verifying the purity and identity of this compound?

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95% by peak area) .

- Mass spectrometry (MS) : Confirm molecular weight (596.7 g/mol) via ESI-MS or MALDI-TOF .

- NMR : Validate stereochemistry and Trt/Fmoc integrity using ¹H and ¹³C NMR in deuterated DMSO .

Advanced Research Questions

Q. How can researchers prevent racemization of this compound during peptide coupling?

Racemization is a critical concern when using D-amino acids. Mitigation strategies include:

- Activation method : Avoid uronium/phosphonium reagents (e.g., HBTU) that promote base-induced racemization. Opt for carbodiimides (DIC/DIPCDI) with HOBt .

- Temperature : Perform couplings at 0–4°C to slow racemization kinetics .

- Monitoring : Use chiral HPLC or circular dichroism (CD) to detect D-to-L conversion .

Q. What experimental design considerations are necessary when using this compound in enzyme inhibitor studies?

In enzyme inhibitor synthesis (e.g., BACE1 inhibitors), the D-configuration enhances metabolic stability:

- Positioning : Incorporate D-Asn(Trt) at strategic positions to disrupt substrate-enzyme interactions while maintaining inhibitory potency .

- Deprotection : Retain the Trt group until final cleavage to prevent premature side-chain reactivity. Use TFA cocktails (95% TFA, 2.5% H₂O, 2.5% TIS) for global deprotection .

- Validation : Compare inhibitory activity of D- vs. L-Asn(Trt) analogs using enzymatic assays (e.g., fluorescence-based kinetics) .

Q. How can researchers resolve contradictory data on Trt group stability under acidic conditions?

Conflicting reports on Trt cleavage may arise from varying TFA concentrations or reaction times:

- Optimization : Test incremental TFA concentrations (1–5%) to balance Trt removal efficiency with minimal side-chain damage .

- Alternative protecting groups : Compare Trt with Mmt (monomethoxytrityl), which cleaves under milder conditions .

- Real-time monitoring : Use LC-MS to track Trt cleavage kinetics and identify side products .

Q. What strategies improve the solubility of this compound in non-polar solvents for novel applications?

- Co-solvent systems : Combine DMSO with THF or DCM (1:3 ratio) to enhance solubility while maintaining coupling efficiency .

- Microwave-assisted synthesis : Apply controlled heating (50–60°C) to reduce aggregation in low-polarity solvents .

- Derivatization : Temporarily modify the carboxyl group with Pfp esters for improved solubility in organic phases .

Q. How can researchers troubleshoot incomplete coupling of this compound during automated peptide synthesis?

Common issues and solutions include:

- Resin loading : Ensure resin substitution levels are ≤0.3 mmol/g to prevent steric hindrance .

- Stoichiometry : Use 3–5 equivalents of this compound and extend coupling times to 2 hours for sterically demanding sequences .

- Double coupling : Repeat the coupling step with fresh reagents to address low reactivity .

Methodological Considerations

Q. What are the implications of using this compound in mirror-image peptide synthesis for chiral drug discovery?

D-amino acids enable the synthesis of protease-resistant peptides:

Q. How does the Trt group influence the conformational dynamics of asparagine in peptide folding studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.